![molecular formula C9H6N2O4S2 B12921660 2-(5-(Isoxazol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid CAS No. 1022-55-5](/img/structure/B12921660.png)
2-(5-(Isoxazol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
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Overview
Description
2-(5-(Isoxazol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a complex organic compound that features a unique combination of isoxazole and thiazolidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Isoxazol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction employs an alkyne as a dipolarophile and nitrile oxide as the dipole . The thiazolidine ring is then introduced through subsequent reactions involving appropriate thioamide and carbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
Types of Reactions
2-(5-(Isoxazol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoxazole or thiazolidine rings .
Scientific Research Applications
2-(5-(Isoxazol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(5-(Isoxazol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazolidine ring may also contribute to the compound’s overall biological activity by interacting with different pathways .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds like sulfamethoxazole and muscimol share the isoxazole ring and exhibit various biological activities.
Thiazolidine Derivatives: Compounds such as pioglitazone and rosiglitazone, which are used as antidiabetic agents, share the thiazolidine ring.
Uniqueness
2-(5-(Isoxazol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is unique due to the combination of both isoxazole and thiazolidine rings in its structure. This dual functionality allows it to interact with multiple biological targets and pathways, potentially leading to a broader range of biological activities and applications .
Biological Activity
2-(5-(Isoxazol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a complex organic compound notable for its unique structural features, including isoxazole and thiazolidine rings. With a molecular formula of C9H6N2O4S2 and a molecular weight of approximately 270.3 g/mol, this compound has gained attention in medicinal chemistry due to its potential biological activities, which may lead to various therapeutic applications .
Biological Activities
Research indicates that this compound exhibits a range of biological activities, primarily through enzyme inhibition and receptor interaction.
1. Enzyme Inhibition
One of the significant mechanisms of action for this compound is its ability to inhibit aldose reductase (ALR2), an enzyme involved in glucose metabolism linked to diabetic complications. Studies have shown that derivatives of thiazolidine carboxylic acids, including this compound, exhibit potent inhibition with submicromolar IC50 values . For instance, a closely related compound was found to be over five times more potent than the clinically used aldose reductase inhibitor epalrestat .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains and fungi. In studies, it demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 3.00 to 12.28 µmol/mL for certain derivatives . The structure-activity relationship (SAR) analysis indicated that modifications in the molecular structure could enhance its antimicrobial efficacy.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
Case Study: Aldose Reductase Inhibition
A study aimed at evaluating the aldose reductase inhibitory action of various derivatives showed that modifications to the thiazolidine ring could significantly affect potency and selectivity. Molecular docking simulations revealed critical interactions within the active site of ALR2, suggesting potential pathways for further optimization .
Case Study: Antimicrobial Evaluation
Another research effort assessed the antimicrobial activity of several isoxazole derivatives, including this compound. The results indicated promising antibacterial effects against both Gram-positive and Gram-negative bacteria, with specific derivatives outperforming traditional antibiotics . The findings emphasized the importance of structural features in determining biological efficacy.
Structural Comparison
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Sulfamethoxazole | Isoxazole ring | Antimicrobial |
Pioglitazone | Thiazolidine ring | Antidiabetic |
Epalrestat | Thiazolidine derivative | Aldose reductase inhibitor |
The dual functionality derived from both isoxazole and thiazolidine rings allows for interactions with multiple biological targets, potentially leading to a broader spectrum of pharmacological effects compared to compounds with only one structural motif .
Properties
CAS No. |
1022-55-5 |
---|---|
Molecular Formula |
C9H6N2O4S2 |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
2-[(5Z)-5-(1,2-oxazol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C9H6N2O4S2/c12-7(13)4-11-8(14)6(17-9(11)16)3-5-1-2-15-10-5/h1-3H,4H2,(H,12,13)/b6-3- |
InChI Key |
JRZKLNUWPUKBIO-UTCJRWHESA-N |
Isomeric SMILES |
C1=CON=C1/C=C\2/C(=O)N(C(=S)S2)CC(=O)O |
Canonical SMILES |
C1=CON=C1C=C2C(=O)N(C(=S)S2)CC(=O)O |
Origin of Product |
United States |
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